molecular formula C11H18ClN B3029994 (R)-1-(p-Tolyl)butan-1-amine hydrochloride CAS No. 851597-79-0

(R)-1-(p-Tolyl)butan-1-amine hydrochloride

Cat. No.: B3029994
CAS No.: 851597-79-0
M. Wt: 199.72
InChI Key: KBCFOUIIWWXJEI-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine compound that is often used in the synthesis of pharmaceuticals and other organic compounds. It is characterized by the presence of a p-tolyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(p-Tolyl)butan-1-amine hydrochloride typically involves the asymmetric reductive amination of a carbonyl compound. One common method is the use of ®-selective ω-transaminase enzymes, which facilitate the reductive amination of 4-hydroxy-2-butanone to produce ®-3-amino-1-butanol . This intermediate can then be further modified to obtain ®-1-(p-Tolyl)butan-1-amine hydrochloride.

Industrial Production Methods: In industrial settings, the production of ®-1-(p-Tolyl)butan-1-amine hydrochloride may involve the use of biocatalytic processes with engineered enzymes to enhance yield and selectivity. These processes are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: ®-1-(p-Tolyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are common reagents used in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

®-1-(p-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine moieties.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism by which ®-1-(p-Tolyl)butan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    (S)-1-(p-Tolyl)butan-1-amine hydrochloride: The enantiomer of ®-1-(p-Tolyl)butan-1-amine hydrochloride, with similar chemical properties but different biological activity.

    1-(p-Tolyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.

    1-(p-Tolyl)propan-1-amine hydrochloride: Another similar compound with a different carbon chain length.

Uniqueness: ®-1-(p-Tolyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications .

Properties

IUPAC Name

(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFOUIIWWXJEI-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704199
Record name (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851597-79-0
Record name (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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